molecular formula C7H13NO2 B14912862 2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol

2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol

Cat. No.: B14912862
M. Wt: 143.18 g/mol
InChI Key: KHTDUVNZHQMLOG-UHFFFAOYSA-N
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Description

2-Oxa-6-azaspiro[34]octan-5-ylmethanol is a heterocyclic compound that features a spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of appropriate precursors under basic conditions to form the spirocyclic intermediate, followed by functionalization to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of scalable reaction conditions and purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the spirocyclic structure.

Scientific Research Applications

2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the production of various materials and chemicals, leveraging its reactivity and structural properties.

Mechanism of Action

The mechanism of action of 2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.4]octane: A closely related compound with similar structural features but lacking the hydroxymethyl group.

    2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a different ring size, leading to distinct chemical and biological properties.

Uniqueness

2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and functionalization options compared to its analogs. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-oxa-6-azaspiro[3.4]octan-5-ylmethanol

InChI

InChI=1S/C7H13NO2/c9-3-6-7(1-2-8-6)4-10-5-7/h6,8-9H,1-5H2

InChI Key

KHTDUVNZHQMLOG-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C12COC2)CO

Origin of Product

United States

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